Scientific Field: Pharmacology
Summary of Application: Carveol, a natural drug product present in the essential oils of orange peel, dill, and caraway seeds, has been reported to have antioxidant, anti-inflammatory, anti-hyperlipidemic, antidiabetic, and hepatoprotective properties.
Methods of Application: Alpha-amylase inhibitory assay and an alloxan-induced diabetes model were used for in-vitro and in-vivo analysis, respectively.
Results: Carveol showed its maximum energy values (≥ -7 Kcal/mol) against sodium-glucose co-transporter, aldose reductase, and sucrose-isomaltase intestinal. Carveol attenuated the in-vivo alloxan-induced (1055.8 µMol/Kg) blood glucose level in a dose- and time-dependent manner (days 1, 3, 6, 9, and 12), compared to the diabetic control group.
Scientific Field: Gastrointestinal and Hepatic Pharmacology
Summary of Application: Carveol has been found to protect against acetaminophen-induced hepatotoxicity.
Results: Carveol significantly modulated the detrimental effects of APAP by boosting endogenous antioxidant mechanisms.
Summary of Application: Carveol has been found to have a relaxant effect on the human umbilical artery (HUA).
Carveol is a natural unsaturated monocyclic monoterpenoid alcohol, primarily found in spearmint essential oil. It exists in two main enantiomeric forms: cis-(−)-carveol and trans-(+)-carveol. The compound is a colorless liquid with a characteristic odor reminiscent of spearmint and caraway, making it valuable in the fragrance and food industries as a flavoring agent . Its chemical formula is C₁₀H₁₆O, and it has a molecular weight of 152.24 g/mol .
Research suggests that carveol may possess various biological activities, including:
The exact mechanisms underlying these effects are not fully understood and require further investigation.
Carveol exhibits notable biological activities, including:
Carveol can be synthesized through various methods:
Carveol finds diverse applications across various industries:
Research on carveol's interactions indicates:
Several compounds share structural or functional similarities with carveol. Here are some notable comparisons:
Compound | Structure Similarity | Unique Properties |
---|---|---|
Limonene | Monoterpenoid | Commonly found in citrus oils; known for its antimicrobial properties. |
Carvone | Monoterpenoid | Has a distinct caraway-like aroma; used in flavoring and fragrances. |
Menthol | Monoterpenoid | Known for its cooling sensation; widely used in medicinal products. |
Geraniol | Monoterpenoid | Exhibits strong floral aroma; used extensively in perfumes and cosmetics. |
Carveol's uniqueness lies in its specific biological activities, particularly its anticancer properties and potential neuroprotective effects, which are less pronounced in many similar compounds.
Nuclear factor erythroid 2-related factor 2 represents a critical transcription factor that functions as the master regulator of cellular antioxidant defense mechanisms [1]. Carveol demonstrates potent activation of the nuclear factor erythroid 2-related factor 2 pathway through multiple molecular mechanisms, establishing its role as an emerging nuclear factor erythroid 2-related factor 2 activator [1] [2].
The molecular basis of carveol-mediated nuclear factor erythroid 2-related factor 2 activation involves disruption of the nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 complex in the cytoplasm [1]. Under basal conditions, nuclear factor erythroid 2-related factor 2 exists as an inactive cytoplasmic dimer with Kelch-like ECH-associated protein 1, which functions as its negative regulator [3]. Carveol treatment promotes nuclear translocation of nuclear factor erythroid 2-related factor 2, enabling its binding to antioxidant response elements located in the promoter regions of target genes [1] [2].
Molecular docking studies have provided mechanistic insights into carveol's interaction with the nuclear factor erythroid 2-related factor 2-Kelch-like ECH-associated protein 1 complex [3]. Carveol demonstrates dual binding orientations within the nuclear factor erythroid 2-related factor 2-binding site of Kelch-like ECH-associated protein 1, occupying both the acidic region and sulfamide pocket with docking scores of 33.88 and 35.18, respectively [3]. The compound establishes hydrogen bond interactions with arginine 483 and serine 508 in the acidic region, as well as serine 602 in the sulfamide region of Kelch-like ECH-associated protein 1 [3].
Carveol significantly enhances the expression of nuclear factor erythroid 2-related factor 2 downstream target genes through antioxidant response element modulation [1] [4]. In acetaminophen-induced hepatotoxicity models, carveol treatment resulted in increased nuclear factor erythroid 2-related factor 2 gene expression and protein levels, accompanied by enhanced expression of downstream antioxidants including heme oxygenase-1, thioredoxin, glutathione, superoxide dismutase, and catalase [1]. The nuclear factor erythroid 2-related factor 2-dependent nature of these effects was confirmed using all-trans retinoic acid, a nuclear factor erythroid 2-related factor 2 inhibitor, which abrogated carveol's protective effects [1].
In cerebral ischemia models, carveol treatment enhanced nuclear factor erythroid 2-related factor 2 expression and nuclear translocation, leading to increased transcription of antioxidant response element-containing genes [5] [3]. The compound significantly elevated levels of nuclear factor erythroid 2-related factor 2, heme oxygenase-1, glutathione S-transferase, glutathione, and catalase in brain cortical tissue [3]. These effects were accompanied by reduced oxidative stress markers and improved neurological outcomes [5] [3].
The cytoprotective effects of carveol are mediated through nuclear factor erythroid 2-related factor 2-dependent antioxidant response element activation, as demonstrated in multiple experimental models [1] [4] [5]. Treatment with carveol promotes the transcriptional upregulation of phase II detoxifying enzymes and antioxidant proteins through enhanced antioxidant response element binding activity [1]. This mechanism provides cellular protection against oxidative stress and inflammatory damage across various tissue types [1] [4] [5].
Study Model | Nuclear Factor Erythroid 2-Related Factor 2 Expression Change | Downstream Targets | Antioxidant Response Elements | Reference |
---|---|---|---|---|
Acetaminophen-induced hepatotoxicity (BALB/c mice) | ↑ Nuclear translocation | Heme oxygenase-1, thioredoxin, glutathione, superoxide dismutase, catalase | Enhanced antioxidant response element binding | Rahman et al., 2021 [1] |
Middle cerebral artery occlusion-induced stroke (Sprague Dawley rats) | ↑ 20 mg/kg dose | Heme oxygenase-1, glutathione S-transferase, glutathione, catalase | Increased antioxidant response element activity | Al Kury et al., 2020 [5] |
Lipopolysaccharide-induced depression (rats) | ↑ vs lipopolysaccharide group | Heme oxygenase-1 | Elevated antioxidant response element transcription | Carveol depression study, 2022 [4] |
Middle cerebral artery occlusion-induced brain injury (Sprague Dawley rats) | ↑ vs middle cerebral artery occlusion control | Heme oxygenase-1, glutathione S-transferase, glutathione | Promoted antioxidant response element signaling | Al Kury et al., 2020 [3] |
Seizure model (male rats) | ↑ Gene and protein levels | Heme oxygenase-1 | Augmented antioxidant response element function | Carveol seizure study, 2021 [6] |
Carveol exhibits profound anti-inflammatory properties through dual inhibition of nuclear factor kappa B signaling and cyclooxygenase-2 expression [7] [8]. The nuclear factor kappa B pathway represents a central mediator of inflammatory responses, regulating the transcription of numerous pro-inflammatory genes [9] [10].
The molecular mechanism of carveol-mediated nuclear factor kappa B inhibition involves suppression of inhibitor of nuclear factor kappa B alpha phosphorylation, which prevents nuclear factor kappa B nuclear translocation [7]. In osteoarthritis models using RAW264.7 macrophage cells, carveol treatment significantly reduced phosphorylation of inhibitor of nuclear factor kappa B alpha and subsequent phosphorylation of p65, the active subunit of nuclear factor kappa B [7]. This inhibition effectively blocked the nuclear translocation of nuclear factor kappa B and reduced transcription of inflammatory mediators [7].
Carveol demonstrates potent cyclooxygenase-2 inhibitory activity through multiple mechanisms [11] [12]. The compound directly suppresses cyclooxygenase-2 enzyme activity and reduces cyclooxygenase-2 protein expression in various inflammatory models [8] [12]. In terpene anti-inflammatory studies, carveol significantly inhibited nitric oxide production in macrophage cell cultures and reduced cyclooxygenase-2-mediated prostaglandin E2 synthesis [8].
The anti-inflammatory effects of carveol are mediated through modulation of pro-inflammatory cytokine production [1] [7] [8]. Treatment with carveol significantly reduces levels of tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 while enhancing anti-inflammatory interleukin-10 production [1] [7] [8]. These effects contribute to resolution of inflammatory responses and tissue protection [1] [7].
Carveol additionally inhibits mitogen-activated protein kinase signaling pathways, including phosphorylated c-Jun N-terminal kinase, extracellular signal-regulated kinase, and p38, which are critical mediators of inflammatory cell activation [7] [13]. The compound's ability to suppress these multiple inflammatory cascades provides comprehensive anti-inflammatory protection [7] [13].
The interconnection between nuclear factor erythroid 2-related factor 2 activation and nuclear factor kappa B inhibition by carveol represents a coordinated cellular response [1] [4]. Nuclear factor erythroid 2-related factor 2 activation promotes antioxidant gene expression while simultaneously suppressing nuclear factor kappa B-mediated inflammatory gene transcription, creating a balanced cellular environment favoring tissue protection [1] [4].
Study Model | Nuclear Factor Kappa B Inhibition | Cyclooxygenase-2 Effects | Pro-inflammatory Cytokines | Additional Mediators | Reference |
---|---|---|---|---|---|
Osteoarthritis (RAW264.7 cells) | ↓ phosphorylated inhibitor of nuclear factor kappa B alpha, ↓ phosphorylated p65 | ↓ Cyclooxygenase-2 expression | ↓ Tumor necrosis factor-alpha, ↓ interleukin-1 beta | ↓ Mitogen-activated protein kinase (phosphorylated c-Jun N-terminal kinase, phosphorylated extracellular signal-regulated kinase, phosphorylated p38) | Carveol osteoarthritis study, 2024 [7] |
Acetaminophen hepatotoxicity (mice) | ↓ phosphorylated nuclear factor kappa B expression | Not directly measured | ↓ Tumor necrosis factor-alpha levels | Enhanced interleukin-10 | Rahman et al., 2021 [1] |
Terpene anti-inflammatory study | ↓ Nuclear factor kappa B activity | ↓ Cyclooxygenase-2 activity | ↓ Tumor necrosis factor-alpha, ↓ interleukin-1 alpha | ↑ Interleukin-10 production | Terpene study, 2019 [8] |
Middle cerebral artery occlusion stroke model (rats) | ↓ phosphorylated nuclear factor kappa B levels | ↓ Cyclooxygenase-2 levels | ↓ Tumor necrosis factor-alpha expression | ↓ phosphorylated c-Jun N-terminal kinase activation | Al Kury et al., 2020 [5] |
Seizure model (rats) | ↓ Nuclear factor kappa B expression | ↓ Cyclooxygenase-2 expression | ↓ Tumor necrosis factor-alpha levels | Reduced inflammation | Carveol seizure study, 2021 [6] |
Carveol demonstrates significant neuroprotective effects against amyloid beta 1-42-induced neurotoxicity through multiple molecular mechanisms [14] [15]. Amyloid beta 1-42 peptide accumulation represents a hallmark pathological feature of Alzheimer's disease, leading to cognitive deficits, oxidative stress, and neuroinflammation [14] [15].
The neuroprotective effects of carveol against amyloid beta 1-42 toxicity involve improvement of cognitive performance in behavioral assessments [14] [15]. In Y-maze tests, amyloid beta 1-42 injection significantly reduced spontaneous alternation percentage, indicating impaired working memory [14]. Treatment with carveol at both 1% and 3% concentrations significantly restored spontaneous alternation percentage, with the 3% dose providing superior memory improvement [14].
Carveol modulates acetylcholinesterase activity, which plays a critical role in cholinergic neurotransmission and amyloid beta processing [14]. Amyloid beta 1-42 injection significantly increased hippocampal acetylcholinesterase activity, contributing to cholinergic dysfunction [14]. Treatment with carveol, particularly at the 3% dose, significantly decreased acetylcholinesterase activity, thereby preserving cholinergic function and supporting cognitive performance [14].
The antioxidant mechanisms of carveol against amyloid beta 1-42 toxicity involve restoration of endogenous antioxidant systems [14] [15]. Amyloid beta 1-42 treatment significantly reduced superoxide dismutase and glutathione peroxidase activities while decreasing reduced glutathione content [14]. Carveol treatment dose-dependently restored these antioxidant parameters, with both 1% and 3% concentrations providing significant protection [14].
Carveol effectively reduces oxidative damage markers associated with amyloid beta 1-42 toxicity [14] [15]. The compound significantly decreased malondialdehyde levels, a marker of lipid peroxidation, and reduced protein carbonyl levels, indicating protection against protein oxidation [14]. These effects demonstrate carveol's ability to preserve cellular integrity against amyloid beta 1-42-induced oxidative stress [14] [15].
The neuroprotective mechanisms of carveol extend beyond direct antioxidant effects to include modulation of inflammatory responses [13]. In cerebral ischemia models, carveol treatment enhanced nuclear factor erythroid 2-related factor 2 signaling while suppressing pro-inflammatory mediators such as tumor necrosis factor-alpha and nuclear factor kappa B [13]. These dual effects provide comprehensive neuroprotection against multiple pathological processes [13].
Parameter | Amyloid Beta 1-42 Control Group | Carveol 1% Treatment | Carveol 3% Treatment | Mechanism |
---|---|---|---|---|
Memory Performance (Y-maze) | ↓ Spontaneous alternation percentage | ↑ Improved spontaneous alternation percentage | ↑ Significantly improved | Enhanced cholinergic function |
Memory Performance (Radial arm maze) | ↑ Working/reference errors | ↓ Reduced errors | ↓ Markedly reduced | Improved spatial memory |
Acetylcholinesterase Activity | ↑ Hippocampal activity | ↓ Decreased activity | ↓ Significantly decreased | Cholinesterase inhibition |
Superoxide Dismutase Activity | ↓ Specific activity | ↑ Enhanced activity | ↑ Significantly enhanced | Antioxidant enzyme activation |
Glutathione Peroxidase Activity | ↓ Specific activity | ↑ Restored activity | ↑ Markedly restored | Free radical scavenging |
Reduced Glutathione Content | ↓ Total content | ↑ Increased levels | ↑ Significantly increased | Cellular antioxidant defense |
Malondialdehyde Levels | ↑ Lipid peroxidation | ↓ Reduced levels | ↓ Significantly reduced | Lipid peroxidation prevention |
Protein Carbonyl Levels | ↑ Oxidative damage | ↓ Decreased damage | ↓ Markedly decreased | Protein oxidation protection |
Carveol exhibits potent gastroprotective effects through coordinated modulation of ATP-sensitive potassium channels and prostaglandin pathways [16] [17]. The gastroprotective mechanisms involve multiple cytoprotective pathways that maintain gastric mucosal integrity under various ulcerogenic conditions [16] [17].
The role of ATP-sensitive potassium channels in carveol-mediated gastroprotection was demonstrated through pharmacological blockade studies [16]. Pretreatment with glibenclamide, an ATP-sensitive potassium channel antagonist, significantly reduced the gastroprotective effect of carveol from 91% to 82% ulcer inhibition in ethanol-induced gastric ulcer models [16]. This finding indicates that ATP-sensitive potassium channel activation represents a critical mechanism underlying carveol's gastroprotective activity [16].
ATP-sensitive potassium channels regulate gastric mucosal blood flow and cellular energy metabolism [16]. Carveol-mediated activation of these channels promotes vasodilation and improves mucosal perfusion, thereby enhancing tissue oxygenation and nutrient delivery [16]. The compound's interaction with ATP-sensitive potassium channels also influences cellular membrane potential and calcium homeostasis, contributing to cytoprotective effects [16].
Prostaglandin modulation represents another essential mechanism of carveol's gastroprotective action [16] [17]. The compound enhances prostaglandin E2 synthesis and prevents prostaglandin depletion induced by nonsteroidal anti-inflammatory drugs [16]. Prostaglandin E2 serves multiple gastroprotective functions, including stimulation of mucus and bicarbonate secretion, promotion of mucosal blood flow, and enhancement of epithelial cell regeneration [16] [17].
Carveol treatment significantly increases mucus adherent to the gastric wall, providing a protective barrier against acid and pepsin-mediated damage [16]. The compound enhanced mucus production from 32.4 ± 6.4 μm² in control groups to 79.2 ± 4.6 μm² in treated animals, comparable to the protective effects of carbenoxolone [16]. This mucus enhancement is mediated through prostaglandin-dependent pathways and represents a crucial cytoprotective mechanism [16].
The gastroprotective effects of carveol demonstrate dose-dependent responses across multiple ulcer models [16] [17]. In ethanol-induced gastric ulcers, carveol provided 46%, 70%, 91%, and 93% ulcer inhibition at doses of 25, 50, 100, and 200 mg/kg, respectively [16]. The compound showed effectiveness against nonsteroidal anti-inflammatory drug-induced ulcers, with 59% and 60% protection at 100 and 200 mg/kg doses [16].
Carveol's gastroprotective mechanisms extend beyond ATP-sensitive potassium channel and prostaglandin modulation to include antioxidant and anti-inflammatory effects [16] [17]. The compound significantly increased reduced glutathione and superoxide dismutase levels while reducing malondialdehyde and myeloperoxidase activity [16]. These antioxidant effects complement the cytoprotective actions of ATP-sensitive potassium channel activation and prostaglandin enhancement [16].
The antisecretory effects of carveol contribute to its gastroprotective activity through reduction of gastric acid secretion [16]. In pyloric ligation models, carveol treatment significantly reduced gastric secretion volume without affecting pH or hydrogen ion concentration, indicating a cytoprotective rather than acid-neutralizing mechanism [16]. This effect suggests that carveol modulates gastric secretion through neural or hormonal pathways rather than direct acid inhibition [16].
Ulcer Model | Carveol Dose (mg/kg) | Ulcer Inhibition (%) | ATP-Sensitive Potassium Channel Involvement | Prostaglandin Effects | Additional Mechanisms |
---|---|---|---|---|---|
Ethanol-induced | 25, 50, 100, 200 | 46%, 70%, 91%, 93% | Glibenclamide blocked effect | Enhanced prostaglandin E2 pathway | ↑ Mucus, ↑ glutathione, ↓ malondialdehyde |
Piroxicam (nonsteroidal anti-inflammatory drug) | 25, 50, 100, 200 | 14%, 30%, 59%, 60% | Channel-dependent protection | Prevented prostaglandin depletion | Anti-inflammatory |
Stress-induced | 25, 50, 100, 200 | 18%, 43%, 61%, 62% | Potassium channel activation | Maintained prostaglandin levels | Antioxidant effects |
Pyloric ligation | 100 | Volume reduction | ATP-sensitive mechanism | Prostaglandin-dependent | ↓ Gastric secretion |
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